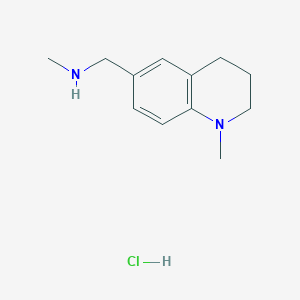
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain .
Mode of Action
1metiq, a structurally similar compound, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1metiq, a structurally similar compound, has been shown to affect dopamine metabolism .
Result of Action
1metiq, a structurally similar compound, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
N-Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the reaction of the N-methylated tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various N-substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound of the tetrahydroquinoline family.
N-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group at a different position on the ring.
Uniqueness
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;/h5-6,8,13H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWKHAKMPDQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2749469.png)
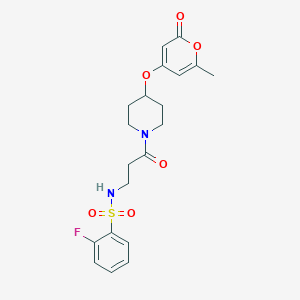
![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)
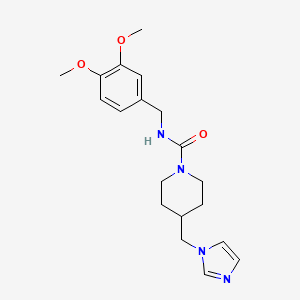
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2749473.png)
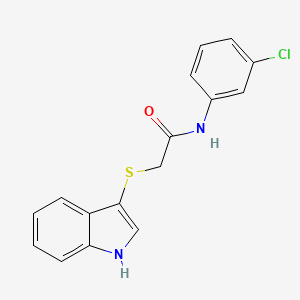
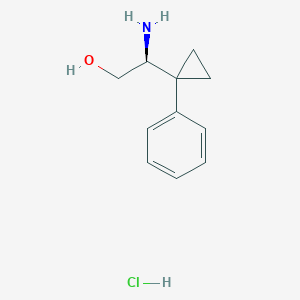
![5-(1,3-benzodioxole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2749481.png)
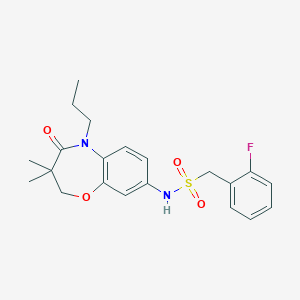
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)
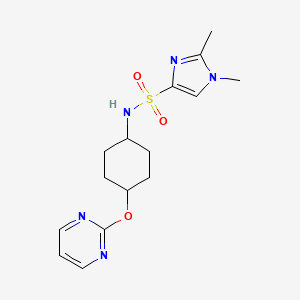
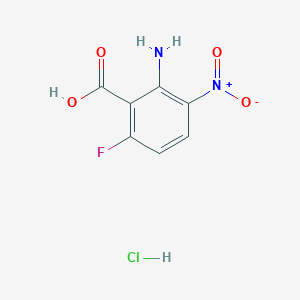
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2749489.png)
